molecular formula C9H12O4 B1348728 Dimethyl 3-cyclopentene-1,1-dicarboxylate CAS No. 84646-68-4

Dimethyl 3-cyclopentene-1,1-dicarboxylate

Cat. No. B1348728
CAS RN: 84646-68-4
M. Wt: 184.19 g/mol
InChI Key: PQMIUYZOJQILOZ-UHFFFAOYSA-N
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Patent
US06653486B2

Procedure details

The dimethyl diester 2 was prepared employing Deprés and Greene's procedure. To a flame dried round-bottomed flask was placed dimethyl malonate (ACROS, 99+%, 26.7 g, 23.1 mL, 200 mmol) and anhydrous dimethylformamide (DMF, 300 mL). The mixture was cooled to 0° C. under an atmosphere of nitrogen while stirring. To this solution was then added lithium hydride (ACROS, 98%, 4.06 g, 500 mmol) powder in one portion. The resulting mixture was allowed to stir at 0° C. until the evolution of hydrogen ceased (˜3 hours). To this heterogeneous mixture was then slowly added cis-1,4-dichloro-2-butene (ACROS, 95%, 30 g, 25.3 mL, 228 mmol). The resulting mixture was allowed to slowly come to room temperature and then allowed to stir for 72 hours (the color of the heterogeneous mixture changed from white to brown overnight). The reaction progress was monitored by TLC (silica gel, 20% ethyl ether/hexanes). The reaction mixture was diluted with 20% ethyl ether/hexanes (500 mL) and the solution poured into cold water (350 mL). The organic phase was separated, washed successively with water (300 mL) and brine (300 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure to give a light yellow solid. The crude material was recrystallized from refluxing hexanes (or ethyl ether). The desired dimethyl diester 2 was obtained as white needles in 50% yield. Mp (DSC) 63.48° C., 1H-NMR (CD13, 300 MHz) δ 5.56 (s, 2H), 3.68 (2s, 6H), 2.97 (s, 4H); 13C-NMR (CDCl3, 300 MHz) δ 172.47, 127.64, 58.60, 52.66, 40.78; FT-IR (CH2Cl2) (cm−1) 3061, 2955, 1733, 1624, 1436, 1266, 1076, 975.
Quantity
23.1 mL
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25.3 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ethyl ether hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ethyl ether hexanes
Quantity
500 mL
Type
solvent
Reaction Step Six
Name
Quantity
350 mL
Type
solvent
Reaction Step Seven
Quantity
300 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([O:8][CH3:9])(=[O:7])[CH2:2][C:3]([O:5][CH3:6])=[O:4].[H-].[Li+].[H][H].Cl[CH2:15]/[CH:16]=[CH:17]\[CH2:18]Cl>O.CN(C)C=O>[CH3:6][O:5][C:3]([C:2]1([C:1]([O:8][CH3:9])=[O:7])[CH2:18][CH:17]=[CH:16][CH2:15]1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
23.1 mL
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Step Two
Name
Quantity
4.06 g
Type
reactant
Smiles
[H-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
25.3 mL
Type
reactant
Smiles
ClC\C=C/CCl
Step Five
Name
ethyl ether hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
ethyl ether hexanes
Quantity
500 mL
Type
solvent
Smiles
Step Seven
Name
Quantity
350 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dimethyl diester 2 was prepared
CUSTOM
Type
CUSTOM
Details
To a flame dried round-bottomed flask was placed
CUSTOM
Type
CUSTOM
Details
(˜3 hours)
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to slowly come to room temperature
STIRRING
Type
STIRRING
Details
to stir for 72 hours (the color of the heterogeneous mixture
Duration
72 h
CUSTOM
Type
CUSTOM
Details
white to brown overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed successively with water (300 mL) and brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a light yellow solid
CUSTOM
Type
CUSTOM
Details
The crude material was recrystallized
TEMPERATURE
Type
TEMPERATURE
Details
from refluxing hexanes (or ethyl ether)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1(CC=CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.